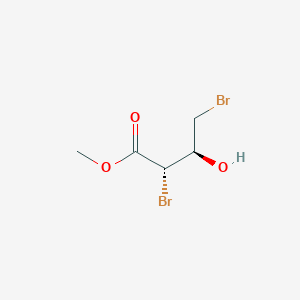

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate

Description

Significance of Methyl (2S,3R)-2,4-Dibromo-3-Hydroxybutanoate in Stereoselective Organic Synthesis

The primary significance of this compound lies in its utility as a chiral synthon in stereoselective synthesis. The defined stereochemistry of the molecule allows for the transfer of chirality to new, more complex products, a fundamental goal in modern organic synthesis, particularly for the preparation of pharmaceuticals and natural products where specific stereoisomers are often responsible for the desired biological activity.

The strategic placement of the two bromine atoms and the hydroxyl group allows for a variety of stereocontrolled transformations. For instance, the hydroxyl group can direct the stereochemical outcome of nearby reactions, while the bromine atoms can be substituted or eliminated in a stereospecific manner. This trifunctional nature makes it a versatile precursor for creating contiguous stereocenters, a common challenge in the synthesis of polyketide natural products and other complex targets.

Key transformations involving this and similar chiral synthons include:

Nucleophilic substitution of the bromine atoms.

Oxidation or protection of the hydroxyl group.

Intramolecular cyclization reactions to form chiral heterocycles.

Use in fragment coupling strategies for the convergent synthesis of larger molecules.

The ability to perform these reactions with high fidelity and predictable stereochemical outcomes is what makes this compound a powerful tool for synthetic chemists.

Historical Development of Synthetic Methodologies for the Chemical Compound and Related Chiral Butanoates

The development of synthetic routes to chiral butanoates, including dibrominated and hydroxylated derivatives, is rooted in the broader history of asymmetric synthesis. Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. The advent of chiral auxiliaries, pioneered by chemists like E.J. Corey and David A. Evans, revolutionized the field. wikipedia.org These methods involve temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct the stereochemical course of a reaction. wikipedia.org Evans' oxazolidinone auxiliaries, for example, have been widely used for stereoselective aldol (B89426) reactions and alkylations, which can establish multiple stereocenters in a single step. wikipedia.org

More contemporary approaches focus on catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This includes methods like:

Asymmetric Hydrogenation: The use of chiral rhodium or ruthenium catalysts, such as those based on the DuPHOS ligand, has been instrumental in the synthesis of chiral amino acids and other building blocks.

Enzymatic Resolutions and Reductions: Biocatalysis, using enzymes like lipases and alcohol dehydrogenases, offers a highly selective means to produce chiral alcohols and esters. organic-chemistry.orgnih.gov For instance, the stereoselective reduction of a ketone precursor can yield a chiral hydroxybutanoate with high enantiomeric excess. nih.govresearchgate.netresearchgate.net

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations has emerged as a powerful strategy, avoiding the need for often toxic and expensive heavy metals.

The synthesis of specifically functionalized butanoates like this compound often involves multi-step sequences that may combine several of these historical and modern techniques to achieve the desired stereochemical purity.

Overview of its Strategic Role as a Chiral Synthon Precursor in Medicinal Chemistry and Natural Product Synthesis

Chiral synthons, or building blocks, are fundamental to the efficient synthesis of enantiomerically pure pharmaceuticals and natural products. nih.gov this compound serves as a precursor to a variety of more complex chiral building blocks. Its inherent functionality allows it to be converted into key structural motifs found in biologically active molecules.

For example, related chiral hydroxybutanoates are key intermediates in the synthesis of important drugs. Ethyl (R)-4-chloro-3-hydroxybutanoate is a well-known precursor for L-carnitine and the cholesterol-lowering drug atorvastatin. nih.govresearchgate.netresearchgate.net Similarly, (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate is a key intermediate for producing penem (B1263517) and carbapenem (B1253116) antibiotics. researchgate.net The functional group array in this compound makes it a potentially valuable starting material for analogs of these and other important therapeutic agents.

In natural product synthesis, the ability to construct carbon chains with multiple, defined stereocenters is crucial. This compound can serve as a four-carbon building block that, through sequential and stereocontrolled reactions, can be elaborated into fragments of complex natural products like macrolides, polyethers, and alkaloids. The presence of the two bromine atoms provides handles for carbon-carbon bond formation (e.g., via coupling reactions) at either end of the molecule, while the stereodefined hydroxyl group can guide the stereochemistry of subsequent transformations.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O3/c1-10-5(9)4(7)3(8)2-6/h3-4,8H,2H2,1H3/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUPRZUZWITYDZ-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(CBr)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]([C@@H](CBr)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2s,3r 2,4 Dibromo 3 Hydroxybutanoate

Precursor Design and Derivation for the Chemical Compound Synthesis

Optimization of Reaction Conditions for Enhanced Stereoselectivity and Yield

The creation of the specific (2S,3R) stereochemistry in Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate necessitates precise control over the reaction pathway. The relative and absolute configuration of the two stereocenters—one bearing a hydroxyl group and the other a bromine atom—are critical. Methodologies to achieve this often rely on stereoselective reactions where the approach of reagents is directed by chiral catalysts or auxiliaries, or by the inherent stereochemistry of the starting material.

Detailed research findings indicate that for similar transformations, the selection of the bromine source is a critical parameter. While molecular bromine (Br₂) is a common reagent, alternatives like N-bromosuccinimide (NBS) are often preferred for their milder reaction profiles and improved safety. wordpress.com The optimization of these conditions is typically explored through systematic variation of reaction parameters, as illustrated in the following hypothetical optimization table based on general principles of stereoselective halogenation.

Interactive Data Table: Optimization of Bromination Conditions

| Entry | Brominating Agent | Solvent | Temperature (°C) | Catalyst | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | Br₂ | CCl₄ | 0 | None | 85:15 | 70 |

| 2 | Br₂ | CH₂Cl₂ | 0 | None | 88:12 | 75 |

| 3 | NBS | H₂O/DMSO | 25 | None | 95:5 | 80 |

| 4 | NBS | CH₃CN | 25 | Chiral Lewis Acid | >99:1 | 85 |

| 5 | DBDMH | THF | 25 | None | 92:8 | 78 |

Note: This table is illustrative and based on general principles of stereoselective halohydrin formation. DBDMH refers to 1,3-Dibromo-5,5-dimethylhydantoin.

The data suggest that polar, protic solvents like water can enhance the stereoselectivity of bromohydrin formation. libretexts.org Furthermore, the use of a chiral Lewis acid catalyst in conjunction with a brominating agent like NBS can potentially lead to high levels of enantioselectivity, thereby isolating the desired (2S,3R) isomer. The mechanism often proceeds through a cyclic bromonium ion intermediate, where backside attack by a nucleophile (in this case, water or the hydroxyl group from the solvent) leads to an anti-addition product. masterorganicchemistry.comchemistrysteps.com Controlling the facial selectivity of the initial bromonium ion formation is key to achieving high enantiomeric excess.

Green Chemistry Principles and Sustainable Synthetic Approaches for the Chemical Compound

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. acsgcipr.org For the synthesis of this compound, several green chemistry strategies can be envisioned.

One of the primary considerations is the choice of reagents and solvents. Traditional bromination reactions often employ hazardous solvents like carbon tetrachloride and dichloromethane. researchgate.net Green chemistry encourages the use of more benign alternatives such as water, ethanol (B145695), or greener organic solvents like tetrahydrofuran (B95107) (THF). researchgate.netreddit.com The use of water as a solvent in bromohydrin formation is not only environmentally friendly but can also enhance stereoselectivity. hrpub.org

Another key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acsgcipr.org In this context, catalytic methods are highly desirable. The development of efficient catalytic systems for stereoselective bromination would reduce the need for stoichiometric reagents and minimize waste generation.

Biocatalysis offers a powerful and inherently green approach to the synthesis of chiral molecules. chemistryjournals.netnih.govcambridge.orgnih.gov The use of enzymes, such as haloperoxidases or halohydrin dehalogenases, could provide a highly selective and environmentally benign route to the target compound. nus.edu.sg These enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby avoiding the use of harsh reagents and organic solvents. chemistryjournals.net A potential biocatalytic approach could involve the enzymatic resolution of a racemic mixture of the product or the asymmetric synthesis from a prochiral substrate.

Interactive Data Table: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Approach | Reagents | Solvents | Byproducts | Key Green Chemistry Principle |

| Traditional Chemical Synthesis | Br₂, Stoichiometric Chiral Auxiliary | CCl₄, CH₂Cl₂ | Halogenated waste, Auxiliary waste | (Often low adherence) |

| Optimized Chemical Synthesis | NBS, Catalytic Chiral Lewis Acid | CH₃CN, H₂O | Succinimide, Reduced catalyst waste | Use of catalytic methods, Safer solvents |

| Biocatalytic Synthesis | Haloperoxidase, H₂O₂, KBr | Water (Buffer) | Water | Use of renewable feedstocks (enzyme), Benign solvent, Mild conditions |

This comparative table highlights the potential advantages of adopting greener synthetic routes. While traditional methods may be effective, they often come with a significant environmental burden. Optimized and particularly biocatalytic approaches align more closely with the principles of sustainability by reducing waste, using safer substances, and operating under more energy-efficient conditions.

Stereochemical Control and Transformations Involving Methyl 2s,3r 2,4 Dibromo 3 Hydroxybutanoate

Diastereoselectivity and Enantioselectivity in Reactions of the Chemical Compound

Reactions involving Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate would be expected to proceed with a degree of diastereoselectivity and enantioselectivity, influenced by the existing stereocenters at the C2 and C3 positions. The inherent chirality of the molecule can direct the approach of reagents, leading to the preferential formation of one stereoisomer over others. However, specific studies detailing these outcomes for this compound are not available.

In a broader context, the synthesis of similar chiral molecules, such as ethyl (S)-4-chloro-3-hydroxybutanoate, often employs microbial reductases to achieve high enantioselectivity. For instance, Baker's yeast reductases have been shown to selectively produce either the (S) or (R) enantiomer of related chlorohydroxybutanoates from their corresponding ketoesters. This highlights a common strategy for establishing stereocenters in such molecules, though it does not directly describe reactions of the pre-existing chiral this compound.

Epimerization and Racemization Pathways of the Chemical Compound

The potential for epimerization, the change in configuration at one of multiple stereocenters, or racemization, the formation of an equal mixture of enantiomers, exists for this compound under certain conditions. For instance, treatment with a base could potentially lead to deprotonation at the C2 position, followed by reprotonation, which could result in epimerization at this center. Similarly, conditions that favor the formation of a carbocation or a stabilized carbanion could lead to racemization. However, no specific studies documenting the conditions or pathways for epimerization or racemization of this compound have been identified.

Chirality Transfer in Complex Molecule Construction Utilizing the Chemical Compound

Chiral molecules like this compound are valuable as building blocks in the synthesis of more complex, stereochemically defined molecules. The existing stereocenters can be used to control the stereochemistry of newly formed chiral centers in a process known as chirality transfer. This is a fundamental concept in asymmetric synthesis. While this compound possesses the structural features that would make it a candidate for such applications, there is no available research demonstrating its use in the synthesis of complex natural products or other chiral targets. The utility of related compounds, such as (R)-3-hydroxybutyrate, as chiral synthons is well-documented, suggesting the potential of this compound in this regard, though this remains speculative without direct evidence.

Reactivity and Functional Group Transformations of Methyl 2s,3r 2,4 Dibromo 3 Hydroxybutanoate

Reactions Involving the Bromine Substituents

The presence of two bromine atoms, one at a primary carbon (C4) and another at a secondary carbon (C2) adjacent to an electron-withdrawing ester group, dictates the regioselectivity and stereochemical outcome of various transformations.

The bromine atoms on Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate are susceptible to substitution by a range of nucleophiles. The primary bromide at the C4 position is generally more reactive towards SN2 displacement than the secondary bromide at C2, which is sterically more hindered and electronically deactivated by the adjacent carbonyl group.

Common nucleophiles such as azides, cyanides, and thiolates can be employed to introduce new functional groups. For instance, reaction with sodium azide (B81097) would be expected to preferentially displace the C4-bromide to yield Methyl (2S,3R)-2-bromo-4-azido-3-hydroxybutanoate. Intramolecular nucleophilic substitution by the hydroxyl group can also occur under basic conditions, leading to the formation of an epoxide, a versatile synthetic intermediate.

| Nucleophile | Reagent Example | Expected Major Product |

| Azide | Sodium Azide (NaN₃) | Methyl (2S,3R)-2-bromo-4-azido-3-hydroxybutanoate |

| Cyanide | Sodium Cyanide (NaCN) | Methyl (2S,3R)-2-bromo-4-cyano-3-hydroxybutanoate |

| Thiolate | Sodium thiomethoxide (NaSMe) | Methyl (2S,3R)-2-bromo-3-hydroxy-4-(methylthio)butanoate |

| Hydroxide (intramolecular) | Sodium Hydride (NaH) | Methyl (2R,3R)-3-(bromomethyl)oxirane-2-carboxylate |

This table presents expected outcomes based on general principles of reactivity.

Elimination reactions of vicinal dihalides, such as the 2,3-dibromo moiety in a related isomer, can be induced to form alkenes. In the case of this compound, which is a 1,3-dihalide derivative, elimination reactions can also lead to unsaturated products. Treatment with a strong, non-nucleophilic base could promote dehydrobromination.

A common method for the dehalogenation of vicinal dihalides to form alkenes involves the use of zinc dust. This reaction proceeds via an organozinc intermediate. While this compound is not a vicinal dihalide, similar reductive elimination processes could potentially occur. For instance, reaction with zinc could lead to the formation of a cyclopropane (B1198618) ring through a 1,3-elimination, or other rearranged products depending on the reaction conditions.

The carbon-bromine bonds can be converted into carbon-metal bonds, which then serve as nucleophilic centers for the formation of new carbon-carbon bonds. For example, reaction with an organolithium reagent or magnesium metal could potentially form a Grignard or organolithium reagent. However, the presence of the ester and hydroxyl functional groups would need to be considered, as they are incompatible with these strong organometallic reagents. Protection of these groups would be necessary prior to attempting such a transformation.

Transformations of the Hydroxyl Group

The secondary hydroxyl group at the C3 position is a key site for various functional group interconversions.

The hydroxyl group can be readily acylated to form esters or alkylated to form ethers. Esterification can be achieved using acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride would yield Methyl (2S,3R)-3-acetoxy-2,4-dibromobutanoate.

Ether formation can be accomplished through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide. For instance, deprotonation followed by reaction with methyl iodide would produce Methyl (2S,3R)-2,4-dibromo-3-methoxybutanoate. Protection of the hydroxyl group as a silyl (B83357) ether, for example, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole, is also a common strategy in multi-step synthesis.

| Reaction Type | Reagent Example | Product |

| Esterification | Acetyl Chloride, Pyridine | Methyl (2S,3R)-3-acetoxy-2,4-dibromobutanoate |

| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Methyl (2S,3R)-2,4-dibromo-3-methoxybutanoate |

| Silyl Ether Formation | TBDMSCl, Imidazole | Methyl (2S,3R)-2,4-dibromo-3-((tert-butyldimethylsilyl)oxy)butanoate |

This table provides illustrative examples of common transformations.

Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, Methyl (S)-2,4-dibromo-3-oxobutanoate. A variety of oxidizing agents can be used for this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. Milder, selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidation are commonly employed to minimize side reactions.

| Oxidizing Agent | Common Name/Conditions | Product |

| CrO₃·Pyridine·HCl | Pyridinium chlorochromate (PCC) | Methyl (S)-2,4-dibromo-3-oxobutanoate |

| (COCl)₂, DMSO, Et₃N | Swern Oxidation | Methyl (S)-2,4-dibromo-3-oxobutanoate |

| Dess-Martin Periodinane | Dess-Martin Oxidation | Methyl (S)-2,4-dibromo-3-oxobutanoate |

This table lists common reagents for the oxidation of secondary alcohols to ketones.

Protection/Deprotection Strategies in Multistep Synthesis

In the context of multistep synthesis, the selective transformation of one functional group in the presence of others is paramount. Protective groups are temporarily attached to a functional group to decrease its reactivity, allowing other parts of the molecule to be modified. organic-chemistry.org For a molecule like this compound, the hydroxyl and ester groups are the primary sites requiring protection depending on the desired synthetic route.

The secondary hydroxyl group is a key site for protection. Its nucleophilicity and slight acidity can interfere with reactions targeting other parts of the molecule, such as those involving strong bases or nucleophiles. Common strategies involve converting the alcohol into an ether or a silyl ether, which are generally stable under a variety of reaction conditions but can be removed selectively when needed.

The methyl ester can also be considered a protecting group for the corresponding carboxylic acid. However, in some synthetic pathways, the ester itself may need to be protected from harsh reductive or basic conditions if other transformations are intended.

Below is a table summarizing potential protecting groups for the hydroxyl functionality of this compound.

Table 1: Hydroxyl Protecting Group Strategies

| Protecting Group | Abbreviation | Protection Reagent & Conditions | Deprotection Conditions | Stability |

|---|---|---|---|---|

| Benzyl (B1604629) ether | Bn | Benzyl bromide (BnBr), NaH, THF | H₂, Pd/C (Hydrogenolysis) | Stable to most acids, bases, and redox agents. |

| tert-Butyldimethylsilyl ether | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, DMF | Tetrabutylammonium fluoride (B91410) (TBAF), THF; or mild acid (e.g., AcOH) | Stable to base, mild acid, and many redox agents. Cleaved by fluoride ions. |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-Toluenesulfonic acid (p-TsOH), CH₂Cl₂ | Aqueous acid (e.g., HCl, AcOH) | Stable to base, organometallics, and some redox agents. Labile to acid. |

Reactions at the Ester Moiety

The methyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions. These transformations are fundamental for converting the ester into other important functional groups like different esters, alcohols, or amides.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium alkoxide). The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or one of the products (e.g., methanol) is removed as it is formed. For instance, heating the title compound in ethanol (B145695) with a catalytic amount of sulfuric acid would yield Ethyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate. google.com The reaction conditions, such as temperature and time, can be optimized to achieve a high degree of conversion. google.com

Table 2: Transesterification of this compound

| Reactant Alcohol | Product | Catalyst | Typical Conditions |

|---|---|---|---|

| Ethanol | Ethyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate | H₂SO₄ (catalytic) | Reflux in excess ethanol |

| Benzyl alcohol | Benzyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate | NaOBn (catalytic) | Heat in benzyl alcohol under vacuum to remove methanol |

The ester functionality can be reduced to a primary alcohol. This transformation is crucial for synthesizing diols, which are valuable synthetic intermediates. Strong hydride reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters to alcohols. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures, followed by an aqueous workup. The reduction of this compound with LiAlH₄ would yield (2S,3R)-2,4-dibromo-butane-1,3-diol. Care must be taken as the high reactivity of LiAlH₄ could potentially lead to side reactions, such as reduction of the carbon-bromine bonds.

A milder reducing agent like sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own but can do so in the presence of additives or at higher temperatures.

Table 3: Reduction of this compound

| Reducing Agent | Product | Solvent | Typical Conditions |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (2S,3R)-2,4-dibromo-butane-1,3-diol | Anhydrous THF or Et₂O | 0 °C to room temperature, followed by aqueous workup |

| Diisobutylaluminium hydride (DIBAL-H) | (2R,3R)-2,4-Dibromo-3-hydroxybutanal (aldehyde) | Anhydrous Toluene or CH₂Cl₂ | Low temperature (-78 °C) |

Amidation involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form a primary, secondary, or tertiary amide, respectively. This reaction, often called aminolysis, typically requires higher temperatures or catalysts, as amines are less nucleophilic than the corresponding alkoxides. The reaction of this compound with an amine like methylamine (B109427) would yield N-methyl-(2S,3R)-2,4-dibromo-3-hydroxybutanamide. The reaction is often performed by heating the ester and amine together, sometimes in a sealed tube if the amine is volatile. In some cases, the direct coupling of a carboxylic acid (obtained from ester hydrolysis) with an amine using coupling agents is more efficient, especially when dealing with sterically hindered amines. nih.gov

Table 4: Amidation of this compound

| Amine Reactant | Product | Typical Conditions |

|---|---|---|

| Ammonia (NH₃) | (2S,3R)-2,4-dibromo-3-hydroxybutanamide | Concentrated aqueous or alcoholic NH₃, heat |

| Methylamine (CH₃NH₂) | N-methyl-(2S,3R)-2,4-dibromo-3-hydroxybutanamide | Aqueous or alcoholic CH₃NH₂, heat in a sealed vessel |

Cyclization Reactions Initiated from the Chemical Compound

The presence of a nucleophilic hydroxyl group and two electrophilic carbon centers bearing bromine atoms within the same molecule makes this compound an excellent substrate for intramolecular cyclization reactions. These reactions are powerful tools for constructing cyclic structures, which are prevalent in natural products and pharmaceuticals.

A common cyclization pathway involves the intramolecular Williamson ether synthesis. Upon treatment with a base, the hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile can then attack one of the carbon atoms attached to a bromine atom, displacing the bromide ion and forming a cyclic ether.

Depending on which bromine is displaced, different ring sizes can be formed:

Epoxide Formation: Attack at the C2 position would result in a highly strained four-membered oxetane (B1205548) ring, which is generally less favorable. However, attack at the C4 position is a more plausible pathway. If a related precursor, a vicinal bromohydrin, is formed, it can be readily converted to an epoxide. google.com

Tetrahydrofuran Formation: A 5-exo-tet cyclization, while not directly possible from the starting compound's structure, illustrates the potential for related substrates to form five-membered rings.

Lactonization: While less direct, transformation of the C4-bromo group to a carboxylic acid followed by intramolecular esterification (lactonization) with the C3-hydroxyl group could lead to the formation of a five-membered lactone ring.

The stereochemistry of the starting material plays a crucial role in determining the feasibility and stereochemical outcome of these cyclization reactions.

Table 5: Potential Intramolecular Cyclization Products

| Reaction Type | Reagent/Conditions | Potential Product | Ring Size |

|---|---|---|---|

| Intramolecular Sₙ2 (Epoxide formation from a related precursor) | Base (e.g., NaH, NaOH) | Methyl (2S,3S)-3-(bromomethyl)oxirane-2-carboxylate | 3-membered (epoxide) |

| Intramolecular Williamson Ether Synthesis (Hypothetical) | Base (e.g., NaH) | Methyl (2S,4S)-4-bromo-tetrahydrofuran-2-carboxylate | 5-membered (tetrahydrofuran) |

Applications of Methyl 2s,3r 2,4 Dibromo 3 Hydroxybutanoate As a Chiral Building Block in Complex Organic Synthesis

Synthesis of Natural Products

The precise stereochemical arrangement of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate makes it an ideal starting point for the enantioselective synthesis of various natural products, where biological activity is often dictated by the three-dimensional arrangement of atoms.

Utilization in the Construction of Macrocyclic Structures

While direct examples of the use of this compound in the synthesis of macrocyclic natural products are not extensively documented in readily available literature, its structural features are highly amenable to such applications. The bifunctional nature of this compound, with two reactive bromine atoms, allows for sequential or simultaneous reactions to form large ring structures. For instance, condensation reactions of α,α'-dibromo-o-xylene with dicarboxylic acids have been shown to yield dimeric cyclic esters, demonstrating the principle of using dibrominated building blocks for macrocyclization. rsc.org This suggests the potential for this compound to be employed in similar strategies, where the stereocenter would introduce chirality into the macrocyclic backbone.

Precursor for Stereodefined Acyclic Systems

The stereocontrolled synthesis of acyclic systems is crucial for the preparation of many natural products. This compound serves as an excellent chiral template for the construction of such systems. The bromine atoms can be selectively displaced or transformed, and the hydroxyl group can direct further stereoselective reactions. This allows for the elongation of the carbon chain and the introduction of new stereocenters with high fidelity, a key requirement in the synthesis of complex acyclic natural products. nih.gov

Preparation of Pharmaceutical Intermediates and Analogs

The pharmaceutical industry heavily relies on the availability of chiral building blocks for the synthesis of enantiomerically pure drugs. This compound has proven to be a valuable precursor for a variety of pharmaceutical intermediates and analogs.

Role in Chiral Drug Synthesis (e.g., β-lactam antibiotics, statins)

β-Lactam Antibiotics: The β-lactam ring is the core structural motif of a major class of antibiotics, including penicillins and carbapenems. The synthesis of these compounds often requires chiral precursors to establish the correct stereochemistry, which is essential for their antibacterial activity. This compound is a potential precursor for key intermediates in the synthesis of carbapenem (B1253116) antibiotics like thienamycin. nih.govnih.gov The stereodefined centers of the dibromo-hydroxybutanoate can be strategically manipulated to construct the characteristic β-lactam ring with the desired trans-stereochemistry of the substituents.

Statins: Statins are a class of drugs used to lower cholesterol levels. The synthesis of the chiral side chain of statins is a critical aspect of their production. While direct synthesis from this compound is not prominently reported, related compounds such as (S)-4-bromo-3-hydroxybutyrate are known intermediates for statin synthesis. nih.govorganic-chemistry.org The enzymatic reduction of methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate highlights the importance of such chiral brominated building blocks in this field. nih.gov

The following table summarizes the key chiral intermediates and their corresponding drug classes where derivatives of this compound can be applied.

| Chiral Intermediate Precursor | Target Drug Class | Example(s) |

| Stereodefined C4 building block | β-Lactam Antibiotics | Carbapenems (e.g., Thienamycin) |

| Chiral brominated ester | Statins | Cholesterol-lowering agents |

Contribution to Bioactive Molecule Scaffolds

Beyond specific drug classes, this compound can be utilized to generate a variety of bioactive molecular scaffolds. The versatile reactivity of the bromine and hydroxyl groups allows for the construction of diverse heterocyclic and acyclic structures that can serve as the foundation for the development of new therapeutic agents. Its ability to introduce multiple stereocenters in a controlled manner is particularly valuable in creating libraries of compounds for drug discovery screening.

Development of Agrochemical Precursors

The agrochemical industry also benefits from the use of chiral and halogenated building blocks to develop new and more effective pesticides and herbicides. The introduction of halogen atoms into agrochemicals is a common strategy to enhance their biological activity and metabolic stability. core.ac.uk Chiral agrochemicals can exhibit improved efficacy and reduced environmental impact compared to their racemic counterparts. nih.gov

While specific examples detailing the direct use of this compound in the synthesis of commercial agrochemicals are not widely published, its structural characteristics align well with the requirements for creating novel active ingredients. Polyhalogenated compounds are known to have applications in this field, and the chirality of this building block offers the potential for developing stereoselective and more potent agrochemicals, such as fungicides. nih.govcore.ac.ukresearchgate.net

Material Science Applications via Polymerization or Derivatization of the Chemical Compound

A comprehensive review of scientific literature and patent databases does not indicate that this compound has been utilized as a monomer in polymerization reactions or derivatized for the development of polymeric materials for material science applications. While the molecule possesses functional groups, specifically hydroxyl and bromo substituents, that could theoretically be exploited for polymerization or chemical modification, there is no available research to suggest that this has been explored.

The potential reactivity of the hydroxyl group for esterification or etherification, and the bromo groups for substitution reactions, could theoretically allow for the incorporation of this chiral building block into polymer chains. However, without any documented research, any discussion of its role in material science would be purely speculative.

Consequently, there are no research findings or data tables to present regarding the material science applications of this compound.

Advanced Structural Elucidation and Spectroscopic Analysis in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis for organic compounds. For Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate, both ¹H and ¹³C NMR provide essential information regarding the carbon skeleton and the electronic environment of each nucleus.

In ¹H NMR, the chemical shifts of the protons are influenced by the electronegativity of adjacent atoms. The protons on carbons bearing bromine atoms (C2 and C4) and the hydroxyl group (C3) are expected to be deshielded, appearing at a lower field. The most critical aspect for stereochemical assignment is the coupling constant (³J) between the protons on C2 and C3 (H2 and H3). According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the two protons. For the (2S,3R) diastereomer, these protons are in an anti-periplanar relationship, which typically results in a larger coupling constant (³J > 7 Hz). This is in contrast to the corresponding syn diastereomer, which would exhibit a smaller coupling constant.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom, confirming the presence of the methyl ester, the carbonyl group, and the three distinct carbons of the butanoate chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key ¹H-¹H Couplings (Hz) |

| C1 (-C=O) | - | ~168-172 | - |

| C2 (-CHBr) | ~4.3-4.5 | ~50-55 | ³J(H2-H3) ≈ 7-9 Hz |

| C3 (-CHOH) | ~4.0-4.2 | ~70-75 | ³J(H3-H2) ≈ 7-9 Hz, ³J(H3-H4a/b) |

| C4 (-CH₂Br) | ~3.6-3.8 | ~35-40 | ²J(H4a-H4b), ³J(H4a/b-H3) |

| -OCH₃ | ~3.7-3.8 | ~52-54 | - |

| -OH | Variable | - | - |

Deuterium (B1214612) labeling is a powerful tool for confirming proton assignments and investigating reaction mechanisms. researchgate.netresearchgate.net In the context of this compound, its application can be twofold.

First, a simple deuterium exchange experiment can be performed by adding a drop of deuterium oxide (D₂O) to the NMR sample. The labile hydroxyl proton will exchange with deuterium, causing its corresponding signal to disappear from the ¹H NMR spectrum. This unequivocally confirms the identity and chemical shift of the -OH proton.

Second, in mechanistic studies, such as investigating the formation of this halohydrin from a precursor alkene, using deuterated reagents or solvents can trace the pathway of atoms. masterorganicchemistry.comleah4sci.comlibretexts.org For example, if the bromination were carried out in a deuterated solvent, the position of any incorporated deuterium atoms in the final product could provide evidence for or against specific intermediates, like a cyclic bromonium ion, and clarify the stereochemical and regiochemical outcome of the reaction. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by mapping out correlations between nuclei. longdom.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. For the target molecule, COSY would show a cross-peak between H2 and H3, confirming their adjacent relationship. Further correlations would be observed between H3 and the two diastereotopic protons on C4, establishing the full H2-H3-H4 sequence of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It provides an unambiguous assignment of the carbon skeleton by linking the proton shifts to the carbon shifts (e.g., H2 to C2, H3 to C3, H4 protons to C4, and methyl protons to the methoxy (B1213986) carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting structural fragments. Key HMBC correlations would include the signal from the methyl protons (-OCH₃) to the carbonyl carbon (C1) and the signal from H2 to C1, confirming the methyl ester functionality and its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. wordpress.com This technique can provide powerful confirmation of stereochemistry. For the anti configuration in this compound, a weak or absent NOE correlation would be expected between H2 and H3, further supporting the stereochemical assignment derived from the coupling constants. nih.gov

Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlated Nuclei | Information Gained |

| COSY | H2 ↔ H3, H3 ↔ H4 | Confirms C2-C3-C4 connectivity |

| HSQC | H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H(OCH₃) ↔ C(OCH₃) | Assigns carbon signals to their attached protons |

| HMBC | H(OCH₃) ↔ C1, H2 ↔ C1, H2 ↔ C3 | Confirms methyl ester structure and connects backbone |

| NOESY | H2 / H3 (weak/absent) | Provides through-space evidence for anti stereochemistry |

Mass Spectrometry (MS) for Fragment Analysis and Reaction Monitoring

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of fragmentation patterns. youtube.com For this compound, the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio) creates a highly characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, appearing as a triplet of peaks (M, M+2, M+4).

Under electron ionization (EI), the molecular ion would be expected to undergo several predictable fragmentation pathways:

Loss of a bromine radical: [M - Br]⁺

Loss of hydrogen bromide: [M - HBr]⁺

Alpha-cleavage: Loss of the methoxy group ([M - OCH₃]⁺) or the entire methoxycarbonyl group ([M - CO₂CH₃]⁺) are characteristic of esters. libretexts.orglibretexts.org

Cleavage of the carbon-carbon backbone: This can lead to various smaller fragments, the stability of which dictates their abundance.

MS can also be used to monitor the progress of a reaction by tracking the disappearance of reactants and the appearance of the product's molecular ion.

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). researchgate.netnih.gov This allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental formula. researchgate.net For this compound, the theoretical exact mass for the molecular formula C₅H₈Br₂O₃ can be calculated. An experimental HRMS measurement matching this theoretical value provides definitive confirmation of the elemental composition, distinguishing it from any other potential isomers or compounds with the same nominal mass. scholaris.canih.gov

Table 3: Predicted Mass Spectrometry Fragments and Exact Masses

| Fragment Ion Formula | Description | Predicted m/z (for ⁷⁹Br) | Theoretical Exact Mass (Monoisotopic) |

| [C₅H₈Br₂O₃]⁺ | Molecular Ion (M⁺) | 274 | 273.88402 |

| [C₅H₈⁷⁹Br⁸¹BrO₃]⁺ | M+2 Isotope Peak | 276 | 275.88197 |

| [C₅H₈⁸¹Br₂O₃]⁺ | M+4 Isotope Peak | 278 | 277.87992 |

| [C₅H₈BrO₃]⁺ | Loss of Br radical | 195 | 194.97091 |

| [C₄H₅BrO₂]⁺ | Loss of CH₂Br and OH | 164 | 163.95015 |

| [C₄H₅O₃]⁺ | Loss of 2 Br and H | 101 | 101.02389 |

X-ray Crystallography of Solid Derivatives for Absolute Configuration Determination

While NMR can establish the relative stereochemistry (syn vs. anti), X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgspringernature.com To perform this analysis, the compound must be a single, well-ordered crystal. If this compound does not crystallize readily, it can be converted into a solid derivative (e.g., a benzoate (B1203000) or p-nitrobenzoate ester via its hydroxyl group).

The presence of heavy atoms like bromine is highly advantageous for determining the absolute configuration via anomalous dispersion. researchgate.netconsensus.appnih.gov When X-rays interact with these heavy atoms, a small phase shift occurs, causing the intensities of Bijvoet pairs of reflections (h,k,l and -h,-k,-l) to be unequal. By carefully measuring these intensity differences, the absolute spatial arrangement of the atoms can be determined, and the Flack parameter can be calculated. A Flack parameter value close to zero for a given stereochemical model confirms that the assignment—in this case, (2S,3R)—is correct with a high degree of confidence.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uni-siegen.denih.gov These methods are complementary and particularly useful for monitoring reactions where functional groups are transformed. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by a strong, sharp absorption from the ester carbonyl (C=O) stretch. The hydroxyl (-OH) group would produce a characteristic broad absorption due to hydrogen bonding. wikipedia.org

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be effective for observing vibrations of the C-C carbon backbone and the C-Br bonds, which may be weak or absent in the IR spectrum. youtube.com

Table 4: Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H | Stretching | ~3500-3200 (broad) | Weak |

| C-H (sp³) | Stretching | ~3000-2850 (medium) | ~3000-2850 (strong) |

| C=O (ester) | Stretching | ~1750-1735 (strong, sharp) | Medium-Weak |

| C-O (ester) | Stretching | ~1300-1000 (strong) | Weak |

| C-Br | Stretching | < 700 (strong) | < 700 (strong) |

Chiroptical Spectroscopy (ORD, CD) for Stereochemical Confirmation

Chiroptical spectroscopy, encompassing Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), provides a powerful, non-destructive method for the stereochemical elucidation of chiral molecules like this compound. libretexts.orgwikipedia.org These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, offering detailed information about the absolute configuration and conformation of the molecule in solution. bhu.ac.injasco-global.com While specific experimental ORD and CD data for this compound are not extensively reported in publicly available literature, the principles of these techniques allow for a theoretical framework to confirm its defined (2S,3R) stereochemistry.

The key to chiroptical spectroscopy lies in the analysis of the Cotton effect, which is the characteristic variation of optical rotation (in ORD) and the appearance of a positive or negative band (in CD) in the vicinity of an absorption band of a chromophore. slideshare.netmgcub.ac.inegyankosh.ac.in For this compound, the primary chromophore is the methyl ester carbonyl group (C=O). The electronic transitions of this group, typically the n → π* transition around 210-220 nm, are sensitive to the asymmetric environment created by the chiral centers at C2 and C3.

The spatial arrangement of the substituents (bromo, hydroxyl, and the carbon chain) around the ester chromophore dictates the sign and magnitude of the Cotton effect. Empirical rules, such as the Octant Rule for ketones and esters, can be applied to predict the sign of the Cotton effect based on the spatial disposition of atoms in the octants surrounding the carbonyl group. vlabs.ac.inresearchgate.netnih.gov For the (2S,3R) stereoisomer, a specific three-dimensional arrangement of the bromine atom at the α-position (C2) and the hydroxyl group at the β-position (C3) would generate a predictable Cotton effect.

In a hypothetical analysis, the CD spectrum of this compound would be expected to show a specific Cotton effect associated with the n → π* transition of the ester carbonyl. The sign of this Cotton effect (positive or negative) would be directly correlated to its absolute configuration. Its enantiomer, Methyl (2R,3S)-2,4-dibromo-3-hydroxybutanoate, would exhibit a CD spectrum that is a mirror image, with a Cotton effect of equal magnitude but opposite sign. jasco-global.com Similarly, its diastereomers, (2R,3R) and (2S,3S), would display their own characteristic CD spectra, allowing for unambiguous differentiation.

The ORD curve is related to the CD spectrum through the Kronig-Kramers transforms and provides complementary information. A positive Cotton effect in CD corresponds to an ORD curve where the peak is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. mgcub.ac.in By comparing the experimentally obtained ORD and CD spectra with those of related compounds of known absolute configuration or with theoretical calculations, the (2S,3R) stereochemistry can be definitively confirmed. taylorfrancis.com

Illustrative Research Findings

To demonstrate the application of these techniques, the following tables present hypothetical, yet plausible, chiroptical data for the stereoisomers of Methyl 2,4-dibromo-3-hydroxybutanoate. These tables illustrate how distinct spectroscopic signatures would allow for the unequivocal confirmation of the (2S,3R) configuration.

Table 1: Hypothetical Circular Dichroism (CD) Data

| Stereoisomer | Chromophore | Transition | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) | Sign of Cotton Effect |

| (2S,3R) | Ester C=O | n → π | ~215 | Positive | + |

| (2R,3S) | Ester C=O | n → π | ~215 | Negative | - |

| (2S,3S) | Ester C=O | n → π | ~218 | Negative | - |

| (2R,3R) | Ester C=O | n → π | ~218 | Positive | + |

Note: The data in this table is illustrative and intended to demonstrate the principles of CD spectroscopy for stereochemical confirmation.

Table 2: Hypothetical Optical Rotatory Dispersion (ORD) Data

| Stereoisomer | Cotton Effect Feature | Wavelength (nm) | Molar Rotation ([Φ]) |

| (2S,3R) | Peak | ~225 | Positive |

| Trough | ~205 | Negative | |

| (2R,3S) | Trough | ~225 | Negative |

| Peak | ~205 | Positive | |

| (2S,3S) | Trough | ~228 | Negative |

| Peak | ~208 | Positive | |

| (2R,3R) | Peak | ~228 | Positive |

| Trough | ~208 | Negative |

Note: This table presents hypothetical data to illustrate the expected shape of ORD curves corresponding to the CD data in Table 1.

The detailed analysis of such spectroscopic data, comparing the signs and magnitudes of the Cotton effects, would provide conclusive evidence for the absolute configuration at both the C2 and C3 stereocenters, thereby confirming the identity of the this compound isomer.

Theoretical and Computational Investigations of Methyl 2s,3r 2,4 Dibromo 3 Hydroxybutanoate

Conformational Analysis and Energy Minima Calculations

Conformational analysis is a cornerstone of understanding a molecule's behavior, as its three-dimensional shape dictates its physical properties and reactivity. For a flexible molecule like Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate, which possesses several rotatable single bonds, a variety of conformations are possible.

Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its most stable conformations, known as energy minima. This is typically achieved through a systematic or stochastic search of the conformational space, followed by geometry optimization of the resulting structures. Quantum mechanical methods, such as Density Functional Theory (DFT), are often employed for accurate energy calculations. nih.gov

For this compound, the key dihedral angles to be investigated would be around the C2-C3 and C3-C4 bonds, as rotation around these bonds will significantly alter the relative positions of the bromine, hydroxyl, and ester functional groups. Intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen could play a significant role in stabilizing certain conformations. The bulky bromine atoms will also exert considerable steric influence.

The results of a conformational analysis would typically be presented in a table listing the relative energies of the most stable conformers.

Illustrative Data Table: Calculated Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (Br-C2-C3-O) | Dihedral Angle (C2-C3-C4-Br) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | -65° | 175° | 0.00 |

| 2 | 178° | -70° | 1.25 |

| 3 | 55° | 65° | 2.10 |

| 4 | -170° | 170° | 3.50 |

Note: This data is illustrative and intended to represent the typical output of a conformational analysis calculation.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and the calculation of activation energies. For this compound, several reactions could be of interest, such as its hydrolysis, oxidation, or participation in nucleophilic substitution reactions.

Computational studies of reaction mechanisms typically involve locating the transition state (TS) for each step of the reaction. The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are crucial for understanding the reaction's kinetics. Methods like DFT are well-suited for locating transition states and calculating reaction energy profiles. For instance, the mechanism of acid-catalyzed ester hydrolysis has been computationally investigated for related molecules, providing a framework for how such a study would be approached for the title compound. youtube.com

A computational study on a reaction involving this compound would yield a detailed energy profile, highlighting the energies of reactants, intermediates, transition states, and products.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Reactant -> Intermediate 1 | TS1 | 15.8 |

| Intermediate 1 -> Product | TS2 | 12.3 |

Note: This data is for a hypothetical reaction and serves to illustrate the typical results of a reaction mechanism study.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can predict various spectroscopic properties of a molecule with a high degree of accuracy, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. nih.govescholarship.orggithub.iouni-bonn.de For this compound, calculating the ¹H and ¹³C NMR chemical shifts would aid in the assignment of its experimental spectrum. DFT methods are widely used for this purpose, and the accuracy of the predictions can be quite high, often within 0.2-0.4 ppm for ¹H shifts. nih.gov The predicted shifts would be sensitive to the conformation of the molecule, and therefore, a Boltzmann-averaged spectrum over the most stable conformers would provide the most accurate comparison to experimental data.

Illustrative Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H2 | 4.65 |

| H3 | 4.10 |

| H4a | 3.85 |

| H4b | 3.70 |

| OCH₃ | 3.75 |

| OH | 3.20 |

Note: These values are illustrative and represent the expected output from a computational NMR prediction.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These calculations can help in assigning the vibrational modes of the molecule and understanding the nature of its chemical bonds. The predicted frequencies for the O-H stretch, C=O stretch, and C-Br stretches would be of particular interest for this compound.

Molecular Dynamics Simulations and Intermolecular Interactions of Derivatives

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. researchgate.netrug.nl For derivatives of this compound, MD simulations could provide insights into how these molecules behave in different environments.

For example, an MD simulation could be used to study the solvation of a derivative in water, providing information on the structure of the solvation shell and the hydrogen bonding interactions between the molecule and water. If a derivative is designed to interact with a biological target, such as an enzyme, MD simulations could be used to model the binding process and identify the key intermolecular interactions responsible for binding affinity and specificity. dovepress.com

The output of an MD simulation is a trajectory that describes the positions and velocities of all atoms in the system over time. This trajectory can be analyzed to calculate various properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a solute atom.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which is the basis for its reactivity. libretexts.orgnrel.gov For this compound, these calculations can be used to understand the distribution of electron density, the nature of the molecular orbitals, and to predict sites of electrophilic and nucleophilic attack.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Electrostatic Potential: The calculation of the molecular electrostatic potential (MEP) provides a map of the charge distribution on the surface of the molecule. This map can be used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting how the molecule will interact with other reagents. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the hydroxyl and ester groups and a positive potential around the hydrogen of the hydroxyl group.

Illustrative Data Table: Calculated Electronic Properties

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 D |

Note: This data is illustrative and represents typical output from quantum chemical calculations.

Analytical Methodologies for Research Purity and Stereochemical Integrity

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination

Chiral chromatography is the cornerstone for assessing the stereochemical purity of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, with the choice often depending on the volatility and thermal stability of the compound or its derivatives.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of stereoisomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer and diastereomer, leading to different retention times. For compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. derpharmachemica.com The separation of diastereomers, such as (2S,3R) from (2S,3S) or (2R,3R), can sometimes be achieved on standard non-chiral stationary phases (like silica (B1680970) gel) because diastereomers have different physical properties. nih.govresearchgate.net However, resolving all four stereoisomers generally requires a chiral column.

Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane (B92381) and isopropanol, is commonly used with polysaccharide-based CSPs. The ratio of the solvents is optimized to achieve the best separation.

Detection: UV detection is suitable for this compound, as the ester functional group provides a chromophore.

Gas Chromatography (GC): For GC analysis, the analyte must be sufficiently volatile and thermally stable. While direct analysis of this compound may be possible, derivatization of the hydroxyl group is often performed to improve its volatility and chromatographic behavior. Chiral GC columns, typically coated with a cyclodextrin (B1172386) derivative, are used to separate the enantiomers. gcms.cz The different interactions between the chiral stationary phase and the enantiomers of the analyte or its derivative allow for their separation.

The following interactive table illustrates a hypothetical separation of the four stereoisomers of Methyl 2,4-dibromo-3-hydroxybutanoate using chiral HPLC.

| Stereoisomer | Retention Time (min) | Peak Area (%) | Stereochemical Purity |

| (2R,3S) | 8.5 | 1.5 | Diastereomeric Impurity |

| (2S,3S) | 9.8 | 2.0 | Diastereomeric Impurity |

| (2R,3R) | 11.2 | 1.0 | Enantiomeric Impurity |

| (2S,3R) | 12.5 | 95.5 | Major Product |

Advanced Titration Methods for Quantification in Synthetic Studies

While chromatography is essential for determining stereochemical purity, titration methods can be employed for the quantitative analysis of the total amount of this compound in a sample. Given the presence of two bromine atoms, methods that quantify bromine content can be adapted for this purpose.

One such method is the determination of the bromine number or bromine index , which is a measure of the amount of bromine that reacts with a substance. xylemanalytics.comcarloerbareagents.com In this context, a reductive titration could be conceptualized where the bromine atoms in the molecule are reduced, and the amount of titrant consumed is used to calculate the concentration of the compound.

Alternatively, potentiometric titration can be a valuable tool. carloerbareagents.com For instance, after a reaction to liberate the bromide ions from the organic molecule, the resulting bromide could be titrated with a standard solution of silver nitrate. The endpoint is detected by a silver-selective electrode. The reaction for this titration would be:

Ag⁺(aq) + Br⁻(aq) → AgBr(s)

The concentration of the analyte can be calculated based on the stoichiometry of the reaction and the volume of titrant used. libretexts.org

A sample data table for a potentiometric titration to determine the concentration of this compound after conversion to bromide ions is presented below.

| Sample ID | Sample Weight (g) | Titrant Volume (mL) | Calculated Concentration (mol/L) |

| Batch 1 | 0.500 | 18.2 | 0.100 |

| Batch 2 | 0.510 | 18.5 | 0.099 |

| Batch 3 | 0.495 | 17.9 | 0.101 |

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. researchgate.net For this compound, derivatization can be employed to improve its performance in both GC and HPLC analysis.

For Gas Chromatography: The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte. researchgate.net The hydroxyl group in this compound can be a site for derivatization.

Silylation: This is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This reduces the polarity and increases the volatility of the molecule.

Acylation: The hydroxyl group can be converted to an ester using an acylating agent, such as trifluoroacetic anhydride. The resulting derivative is more volatile and can also enhance the response of an electron capture detector (ECD) if a halogenated acylating agent is used.

For High-Performance Liquid Chromatography: In HPLC, derivatization can be used to introduce a chromophore or fluorophore into the molecule to enhance UV or fluorescence detection, which is particularly useful for trace analysis. For instance, reacting the hydroxyl group with a UV-active reagent can significantly lower the limit of detection.

The following table outlines potential derivatization strategies and their benefits for the analysis of this compound.

| Analytical Technique | Derivatization Reagent | Target Functional Group | Benefit |

| Gas Chromatography | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Increased volatility and thermal stability |

| Gas Chromatography | Trifluoroacetic Anhydride (TFAA) | Hydroxyl | Increased volatility, potential for ECD detection |

| HPLC | 3,5-Dinitrobenzoyl chloride | Hydroxyl | Enhanced UV detection |

In-Situ Monitoring Techniques for Reaction Progress and Intermediate Detection

In-situ monitoring techniques allow for the real-time analysis of a chemical reaction as it occurs, providing valuable information about reaction kinetics, mechanisms, and the formation of intermediates. mt.com For the synthesis of this compound, techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed.

In-Situ FTIR Spectroscopy: This technique is used to monitor the changes in functional groups during a reaction. xjtu.edu.cnnih.gov For example, in a reaction to synthesize this compound, the disappearance of the reactant's characteristic peaks and the appearance of the product's peaks (e.g., the C-Br and O-H stretching vibrations) can be tracked in real-time. This allows for the determination of the reaction endpoint and can help in identifying the formation of any transient intermediates. mdpi.comyoutube.com

In-Situ NMR Spectroscopy: NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture. nih.govnih.gov By acquiring NMR spectra at regular intervals during the reaction, the conversion of reactants to products can be quantified. acs.orgacs.org This is particularly useful for diastereoselective reactions, where the formation of different diastereomers can be monitored simultaneously by observing their distinct signals in the NMR spectrum. This allows for the real-time determination of the diastereomeric ratio as the reaction progresses.

A hypothetical data table from an in-situ NMR monitoring of a diastereoselective reaction to form this compound is shown below.

| Reaction Time (min) | Reactant Peak Integral | Product (2S,3R) Peak Integral | Product (2S,3S) Peak Integral | Diastereomeric Ratio (3R:3S) |

| 0 | 100 | 0 | 0 | - |

| 30 | 50 | 45 | 5 | 9:1 |

| 60 | 10 | 81 | 9 | 9:1 |

| 90 | 2 | 88.2 | 9.8 | 9:1 |

| 120 | <1 | 89.1 | 9.9 | 9:1 |

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Synthesis of the Chemical Compound

The stereoselective synthesis of molecules with multiple chiral centers, such as Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate, remains a formidable challenge in organic synthesis. Future research will likely focus on the development of novel catalytic systems that can efficiently and selectively construct its specific stereochemical architecture. Recent advancements in asymmetric catalysis, including organocatalysis and transition-metal catalysis, offer promising avenues for exploration. frontiersin.orgnih.gov For instance, the development of chiral catalysts capable of mediating enantioselective dihalogenation reactions could provide a more direct and atom-economical route to this compound and its analogs. nih.gov Furthermore, synergistic catalysis, combining different activation modes, may unlock new pathways for its synthesis with high levels of control over both diastereoselectivity and enantioselectivity. frontiersin.org

The table below summarizes potential catalytic strategies and their expected advantages for the synthesis of this compound.

| Catalytic Strategy | Potential Catalyst Type | Expected Advantages |

| Asymmetric Dihalogenation | Chiral Lewis acids, organocatalysts | High stereoselectivity, atom economy |

| Dynamic Kinetic Resolution | Enzyme or metal complex | High yield of the desired stereoisomer |

| Cascade Reactions | Bifunctional catalysts | Increased efficiency, reduced waste |

Integration of Flow Chemistry for Scalable Production and Reaction Control

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering numerous advantages in terms of safety, efficiency, and scalability. rsc.orgnih.gov The synthesis of this compound could greatly benefit from the integration of flow chemistry. Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing highly exothermic or fast reactions often involved in halogenation processes. cam.ac.uk This level of control can lead to improved yields, higher selectivity, and a reduction in the formation of byproducts.

Moreover, flow chemistry enables the safe handling of hazardous reagents and intermediates, which is particularly relevant for bromination reactions. The scalability of continuous processes is another key advantage, allowing for a seamless transition from laboratory-scale synthesis to industrial production without the need for extensive re-optimization. nih.gov Future research in this area will likely focus on the development of dedicated flow reactors and integrated downstream processing to enable the efficient and on-demand production of this valuable chiral building block.

Development of Biologically Inspired Transformations Utilizing the Chemical Compound

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild reaction conditions, high selectivity, and a favorable environmental profile. nih.govresearchgate.net The chiral nature and functional group arrangement of this compound make it an interesting substrate for a variety of enzymatic transformations. Enzymes such as lipases, esterases, and proteases could be employed for the kinetic resolution of racemic mixtures or for the selective modification of the ester group. nih.gov

Furthermore, ketoreductases could be utilized for the stereoselective reduction of a corresponding keto-precursor to generate the desired (3R)-hydroxyl group. nih.gov Halohydrin dehalogenases are another class of enzymes that could find application in transformations involving this compound, potentially catalyzing dehalogenation or epoxide formation reactions. bohrium.comresearchgate.net The development of novel biocatalysts through protein engineering and directed evolution will expand the scope of transformations possible with this substrate, enabling the synthesis of a wide range of structurally diverse and enantiomerically pure molecules.

The following table highlights potential enzymatic transformations and their applications.

| Enzyme Class | Potential Transformation | Application |

| Lipases/Esterases | Enantioselective hydrolysis/esterification | Kinetic resolution, functional group modification |

| Ketoreductases | Stereoselective reduction of a ketone | Synthesis of the (3R)-alcohol |

| Halohydrin Dehalogenases | Dehalogenation, epoxide formation | Derivatization to other chiral building blocks |

| Cytochrome P450 Monooxygenases | Selective hydroxylation | Introduction of new functional groups |

Design of Next-Generation Chiral Building Blocks Based on the Chemical Compound Framework

The unique combination of stereocenters and functional groups (bromo, hydroxyl, and ester) in this compound makes it a versatile C4 chiral building block for the synthesis of more complex molecules. researchgate.netrsc.org Its framework can serve as a scaffold for the design and synthesis of a new generation of chiral ligands, catalysts, and biologically active compounds. The bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities. The hydroxyl and ester groups provide additional handles for synthetic modifications.

Future research will likely explore the systematic derivatization of this compound to create libraries of novel chiral molecules. These new building blocks could find applications in drug discovery, materials science, and asymmetric catalysis. enamine.net The stereochemical information embedded in the this compound backbone can be transferred to new, more elaborate structures, providing a powerful strategy for the synthesis of enantiomerically pure complex targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves bromination of a hydroxybutanoate precursor under controlled conditions. For example, analogous brominated esters (e.g., ethyl 4-bromo-2-methylbutanoate) are synthesized via nucleophilic substitution using reagents like sodium hydride and alkyl halides in polar aprotic solvents (e.g., THF or DMF) under nitrogen atmosphere . Stereochemical control is achieved using chiral auxiliaries (e.g., oxazolidinones) or enantioselective catalysis, as seen in the synthesis of (2R,3S)-3-hydroxy-2-methylbutanoic acid derivatives . Purification often employs C18 reverse-phase chromatography or silica gel columns .

Q. How can the purity and enantiomeric excess (ee) of this compound be validated?

- Methodological Answer : Analytical techniques include:

- HPLC/LCMS : Chiral stationary phases (e.g., amylose or cellulose derivatives) resolve enantiomers by retention time differences .

- NMR Spectroscopy : Diastereotopic proton splitting in -NMR (e.g., δ 1.18–1.23 ppm for methyl groups in diastereomers) confirms stereochemistry .

- X-ray Crystallography : Absolute configuration determination via single-crystal analysis, as demonstrated for structurally related esters .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields or stereochemical outcomes during synthesis?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent, or catalyst loading). For instance:

- Reaction Time/Temperature : Extended reaction times at 60°C improve yields in analogous esterifications but risk racemization .

- Protection-Deprotection : Use of benzyloxycarbonyl (Cbz) groups in intermediates minimizes side reactions, as seen in peptide synthesis .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) can enhance stereoselectivity in bromination steps .

Q. How does the bromine substitution pattern influence reactivity in downstream applications (e.g., nucleophilic substitution or cross-coupling)?

- Methodological Answer : The 2,4-dibromo configuration provides two distinct electrophilic sites:

- C2-Bromine : More reactive due to steric accessibility, enabling Suzuki-Miyaura cross-coupling with aryl boronic acids .

- C4-Bromine : Stabilized by the adjacent ester group, it can undergo selective displacement with soft nucleophiles (e.g., thiols) under mild conditions .

- Case Study : Ethyl 4-bromo-2-methylbutanoate undergoes regioselective substitution at C4 in the presence of Grignard reagents .

Q. What computational or experimental methods predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Degradation Studies : Accelerated stability testing at 40°C/75% RH monitors hydrolysis of the ester group via LCMS .

- DFT Calculations : Predicts energy barriers for racemization at the C3 hydroxyl group, guiding storage conditions (e.g., refrigeration at 4°C) .

- pH-Dependent Solubility : The compound’s solubility in water (logP ≈ 1.5) is modulated by the hydroxyl and ester groups, with protonation states modeled using pKa values (~4.2 for the carboxylic acid derivative) .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to optimize bromination steps while minimizing diastereomer formation?

- Methodological Answer :

- In Situ Monitoring : Use inline IR spectroscopy to track bromine consumption and intermediate formation .

- DoE (Design of Experiments) : Vary bromine equivalents (1.0–2.5 eq), solvent polarity (THF vs. DCM), and temperature (0–60°C) to identify optimal conditions .

- Quenching Experiments : Rapid cooling and acid workup (e.g., HCl) prevent over-bromination .

Q. What analytical workflows confirm the absence of regioisomeric byproducts (e.g., 3,4-dibromo derivatives)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Correlates - and -signals to distinguish C2 vs. C4 bromination .

- High-Resolution Mass Spectrometry (HRMS) : Detects mass differences (e.g., 79.90 Da for Br) between isomers .

- Chiral Derivatization : Convert the compound to a diastereomeric pair using a chiral reagent (e.g., Mosher’s acid) for enhanced chromatographic separation .

Retrosynthesis Analysis